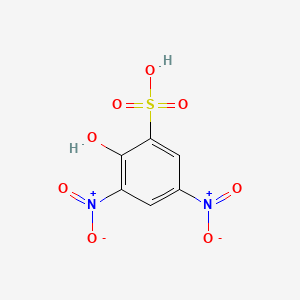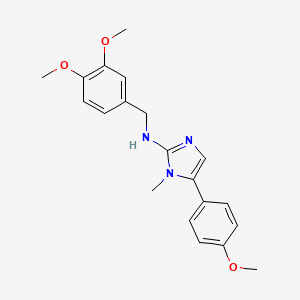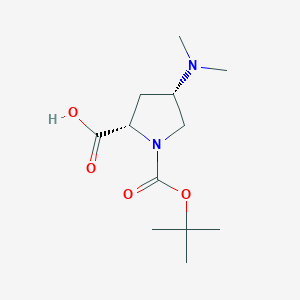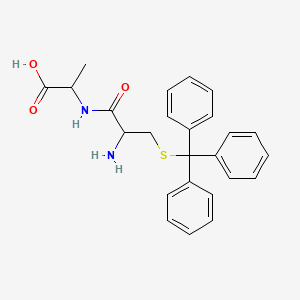
2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,5-dinitrobenzenesulfonic acid is an aromatic compound with the molecular formula C6H4N2O8S. It is characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid can be synthesized through the nitration of salicylic acid. The nitration process involves the reaction of salicylic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 2-hydroxy-3,5-dinitrobenzenesulfonic acid follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-hydroxy-3,5-diaminobenzenesulfonic acid.
Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Reduction: 2-Hydroxy-3,5-diaminobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3,5-dinitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent for detecting reducing sugars.
Industry: The compound is employed in the production of specialty chemicals and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3,5-dinitrobenzenesulfonic acid involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitro groups are involved in electron-withdrawing effects, influencing the reactivity of the benzene ring. The sulfonic acid group enhances the compound’s solubility in water and its ability to form salts.
Comparación Con Compuestos Similares
3,5-Dinitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
2-Hydroxy-3,5-dinitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
3,5-Dinitrosalicylic acid: Similar structure with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring water solubility and specific reactivity patterns.
Propiedades
Número CAS |
4641-95-6 |
|---|---|
Fórmula molecular |
C6H4N2O8S |
Peso molecular |
264.17 g/mol |
Nombre IUPAC |
2-hydroxy-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4N2O8S/c9-6-4(8(12)13)1-3(7(10)11)2-5(6)17(14,15)16/h1-2,9H,(H,14,15,16) |
Clave InChI |
VRJNOTJQMMXZKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)



![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)

![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
